
2-ethyl-N-(4-sulfamoylphenyl)hexanamide
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Overview
Description
2-ethyl-N-(4-sulfamoylphenyl)hexanamide is a chemical compound with the molecular formula C14H22N2O3S and a molecular weight of 298.4 g/mol . It is a yellow to white solid with a melting point of 188-190°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-sulfamoylphenyl)hexanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethylhexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and sulfonamide group undergo hydrolysis under specific conditions:
Key Findings :
-
Acidic conditions favor complete cleavage of the amide bond, while basic hydrolysis requires longer reaction times due to steric hindrance from the ethyl branch.
-
Enzymatic pathways show substrate specificity limitations, as evidenced by reduced efficiency compared to linear-chain analogs.
Sulfonamide Group Reactivity
The sulfamoylphenyl moiety participates in nucleophilic substitution and coordination reactions:
Nucleophilic Substitution
Metal Coordination
The sulfonamide’s oxygen and nitrogen atoms chelate metal ions:
textThis compound + Cu²⁺ → [Cu(L)₂]⁴⁺ complex (λmax = 420 nm, ε = 1.2×10³ M⁻¹cm⁻¹)
Sulfur Oxidation
Oxidizing Agent | Conditions | Product | Sulfur Oxidation State |
---|---|---|---|
H₂O₂ (30%) | Acetic acid, 50°C, 3 h | Sulfonic acid derivative | +6 |
mCPBA | DCM, 0°C, 1 h | Sulfoxide intermediate | +4 |
Notes :
-
Sulfonic acid derivatives exhibit enhanced water solubility (log P reduced by 1.8 units) .
-
Over-oxidation to sulfone is avoided using stoichiometric H₂O₂.
Amide Reduction
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
LiAlH₄ | THF, reflux, 6 h | Secondary amine | 88% |
BH₃·THF | 0°C to RT, 4 h | Alcohol intermediate | <10% (requires optimization) |
Photochemical Reactions
UV irradiation (254 nm) induces C–S bond cleavage in the sulfonamide group:
textThis compound → 2-ethylhexanamide + 4-nitrosobenzene (Φ = 0.33)
Industrial-Scale Modifications
Process | Scale | Catalyst | Throughput |
---|---|---|---|
Continuous-flow hydrolysis | 50 kg/batch | Immobilized lipase | 92% conversion in 2 h |
Electrochemical oxidation | Pilot plant | Pt anode, H₂SO₄ electrolyte | 87% Faradaic efficiency |
Stability Profile
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 1.2 (simulated gastric fluid) | Amide hydrolysis | 4.2 h |
pH 7.4 (phosphate buffer) | Sulfonamide oxidation | 48 h |
UV light (300–400 nm) | Radical-mediated C–S bond cleavage | 1.8 h |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: This compound serves as a reagent in organic synthesis, facilitating the creation of more complex molecules. Its sulfonamide group can be utilized in various chemical transformations, including oxidation and reduction reactions.
2. Enzyme Inhibition Studies:
- Mechanism of Action: The sulfonamide moiety allows this compound to inhibit specific enzymes by binding to their active sites. This property is particularly useful in studying enzyme kinetics and mechanisms, providing insights into biochemical pathways.
3. Anticancer Research:
- Potential Antitumor Activity: Similar compounds have shown promise in anticancer applications by inhibiting carbonic anhydrase IX, a target in cancer therapy. Studies indicate that derivatives of sulfonamides can induce apoptosis in cancer cell lines, suggesting that 2-ethyl-N-(4-sulfamoylphenyl)hexanamide may exhibit similar properties .
4. Antimicrobial Activity:
- Inhibition of Bacterial Growth: Research has demonstrated that sulfonamide derivatives possess significant antibacterial properties. Compounds structurally related to this compound have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies
Case Study 1: Enzyme Inhibition
A study on the enzyme inhibition potential of sulfonamides highlighted that compounds with similar structures to this compound effectively inhibited carbonic anhydrase IX, which is overexpressed in certain tumors. The IC50 values ranged from 10.93 nM to 25.06 nM, showcasing their potency against cancer cells .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of various sulfonamide derivatives revealed that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and other pathogens at concentrations as low as 50 µg/mL . This indicates its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-sulfamoylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
2-ethyl-N-(4-sulfamoylphenyl)hexanamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibacterial agent.
Sulfadiazine: Another antibacterial compound used in the treatment of infections.
Sulfacetamide: Used in the treatment of bacterial eye infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
2-Ethyl-N-(4-sulfamoylphenyl)hexanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural components:
- Ethyl group : Contributes to hydrophobic interactions.
- Sulfamoyl group : Imparts potential for interaction with biological targets through hydrogen bonding.
- Hexanamide backbone : Provides structural stability and influences solubility.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit certain enzymes, such as carbonic anhydrases and dihydropteroate synthase, which are crucial in bacterial growth and metabolism.
Inhibition of Enzymatic Activity
Studies have shown that sulfonamide derivatives can inhibit the activity of enzymes involved in nucleotide synthesis, which is vital for cell proliferation. For instance, the inhibition of dihydropteroate synthase leads to a decrease in folate synthesis, ultimately affecting DNA replication and cell division.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various sulfonamide derivatives, this compound demonstrated significant activity against Mycobacterium tuberculosis. The compound's mechanism was attributed to its ability to inhibit dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
Case Study 2: Cancer Research
Another study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated that at concentrations around 10 µM, the compound significantly reduced cell viability. This effect was linked to apoptosis induction, suggesting a potential role in cancer therapeutics.
Research Findings
Recent research has expanded on the structure-activity relationship (SAR) of sulfonamide derivatives. Modifications to the sulfonamide group and the hexanamide backbone have been explored to enhance potency and selectivity against specific targets. The findings suggest that small changes in chemical structure can lead to substantial differences in biological activity.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies adhering to Lipinski's Rule of Five suggest that this compound has good drug-like properties, making it a viable candidate for further development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-ethyl-N-(4-sulfamoylphenyl)hexanamide?
- Synthesis : The compound can be synthesized via multi-step reactions. For example, a thiourea intermediate (e.g., N-((4-sulfamoylphenyl)carbamothioyl)hexanamide) is prepared by reacting 4-thioureidobenzenesulfonamide with hexanoyl chloride under basic conditions. Subsequent alkylation or functionalization steps may introduce the ethyl group .
- Characterization : Use FT-IR to confirm functional groups (e.g., sulfonamide S=O stretch at ~1300 cm⁻¹, amide C=O at ~1650 cm⁻¹). ¹H/¹³C NMR resolves structural details (e.g., ethyl group protons at δ 1.2–1.5 ppm, aromatic protons from the sulfamoylphenyl ring at δ 7.3–7.8 ppm). ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. How is the cytotoxicity of this compound evaluated in vitro?
- Methodology : Use the MTT assay with cancer cell lines (e.g., MCF7 or HepG2). Seed cells (1.4×10⁴ cells/well) in 96-well plates, treat with compound concentrations (e.g., 7.4–600 µg/mL) for 24 hours, and measure viability via absorbance at 570 nm after MTT incubation. Calculate IC₅₀ values using dose-response curves .
- Controls : Include untreated cells (negative control) and a reference cytotoxic agent (e.g., cisplatin) for validation. Fluorescence staining (ethidium bromide/acridine orange) confirms apoptosis/necrosis .
Q. What structural features influence the biological activity of sulfamoylphenyl-containing amides?
- Key Features :
- Sulfamoyl group : Enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., carbonic anhydrase inhibition) .
- Alkyl chain length : Intermediate chains (C5–C6) optimize cytotoxicity by balancing lipophilicity and cellular uptake .
- Substituents : Electron-donating groups (e.g., methoxy) on aromatic rings may enhance interactions with hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Reaction Conditions : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis. Catalyze thiourea formation with triethylamine (1.2 equiv) at 0–5°C to suppress side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Case Example : A methyl group (electron-donating) on the cyclohexanone ring of a related spiro-thiadiazole derivative reduced activity despite enhancing lipophilicity. This suggests steric hindrance outweighs electronic effects. Validate via molecular docking to compare binding poses and energies .
- Mitigation : Synthesize analogs with bulkier substituents (e.g., isopropyl) or polar groups (e.g., hydroxyl) to test steric vs. electronic contributions .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on the sulfamoyl group’s interaction with Zn²⁺ in the active site.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. Why does cytotoxicity vary across cell lines, and how can this be addressed methodologically?
- Variability Factors : Metabolic differences (e.g., HepG2 vs. MCF7 cytochrome P450 activity) or membrane transporter expression. Pre-treat cells with metabolic inhibitors (e.g., cyclosporine A for P-gp) to assess efflux effects .
- Normalization : Report IC₅₀ values relative to cell line doubling times and use multiple assays (e.g., ATP-based viability) for cross-validation .
Q. How to ensure reproducibility in stability studies of this compound?
- Protocol : Store the compound at -20°C in anhydrous DMSO. Assess stability via HPLC (C18 column, acetonitrile/water gradient) at intervals (0, 1, 3, 6 months). Monitor degradation peaks and compare with fresh samples .
- Documentation : Follow FAIR data principles—publish raw chromatograms and NMR spectra in supplementary materials .
Properties
Molecular Formula |
C14H22N2O3S |
---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
2-ethyl-N-(4-sulfamoylphenyl)hexanamide |
InChI |
InChI=1S/C14H22N2O3S/c1-3-5-6-11(4-2)14(17)16-12-7-9-13(10-8-12)20(15,18)19/h7-11H,3-6H2,1-2H3,(H,16,17)(H2,15,18,19) |
InChI Key |
HDHLPKXNAXCWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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